DIPROPOXY-P-TOLUIDINE

Description

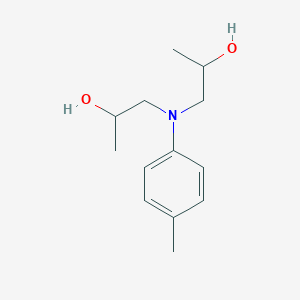

Structure

3D Structure

Properties

IUPAC Name |

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZVSHAMRZPOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276510, DTXSID10865920 | |

| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38668-48-3, 4977-59-7 | |

| Record name | 1,1′-[(4-Methylphenyl)imino]bis[2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38668-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxypropyl)-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(p-tolylimino)dipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R943R743KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Dipropoxy-p-Toluidine in Free-Radical Polymerization: A Technical Guide

An In-depth Examination of the Mechanism of Action, Kinetics, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction

N,N-Di(n-propoxy)-p-toluidine (DIPROPOXY-P-TOLUIDINE), also known as Diisopropanol-p-toluidine (DIIPT), is a tertiary aromatic amine that plays a crucial role as a polymerization accelerator, particularly in free-radical polymerization systems initiated by redox reactions.[1][2] Its primary application is in the room-temperature curing of acrylic and methacrylic monomers, which are foundational components in dental composites, bone cements, and industrial adhesives.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols for its study, and visual representations of the underlying chemical processes.

Core Mechanism of Action: Redox Initiation

The primary function of this compound in free-radical polymerization is to act as a reducing agent in a redox initiation system, typically paired with an oxidizing agent such as benzoyl peroxide (BPO).[2][6] This redox couple generates free radicals at ambient temperatures, thereby initiating the polymerization cascade.

The initiation process can be summarized in the following steps:

-

Redox Reaction: this compound, a tertiary amine, reacts with benzoyl peroxide. The nitrogen atom of the amine donates an electron to the weak oxygen-oxygen bond of the peroxide, causing its homolytic cleavage.[6]

-

Radical Generation: This electron transfer results in the formation of a benzoyloxy radical (PhCOO•) and a cation radical of the amine.

-

Initiation: The highly reactive benzoyloxy radical can then initiate the polymerization by adding to a monomer unit (e.g., methyl methacrylate), thus creating a new radical species that propagates the polymer chain. The amine cation radical may also participate in side reactions.

This mechanism allows for rapid polymerization at room temperature, which is critical for applications where heat cannot be applied, such as in clinical settings or for large-scale industrial processes.

dot

Caption: Redox initiation mechanism of this compound with Benzoyl Peroxide.

Quantitative Data Summary

While specific kinetic data for the this compound/BPO system is not extensively published, data from analogous tertiary amine/BPO systems in methyl methacrylate (MMA) polymerization can provide valuable insights. The following table summarizes typical findings for such systems. It is important to note that reaction rates and conversion efficiencies are highly dependent on factors such as monomer type, initiator and accelerator concentrations, and temperature.

| Parameter | Typical Value Range | Conditions | Reference |

| Rate of Polymerization (Rp) | Varies significantly | MMA, BPO/tertiary amine, room temp. | [1][7] |

| Final Monomer Conversion | 74 - 100% | Methacrylate bone cement, BPO/DMA | [8] |

| Time to Peak Temperature | 5 - 30 min | MMA, BPO/DMPT | [9] |

| Overall Activation Energy (Ea) | 47.1 - 51.8 kJ/mol | MMA, BPO with various tertiary amines | [10] |

Note: DMA (N,N-dimethylaniline) and DMPT (N,N-dimethyl-p-toluidine) are tertiary amines structurally related to this compound.

Experimental Protocols

To facilitate further research into the mechanism and kinetics of this compound in free-radical polymerization, the following detailed experimental protocols are provided.

Protocol 1: Determination of Monomer Conversion using FTIR Spectroscopy

This protocol allows for the real-time monitoring of the polymerization reaction by tracking the disappearance of the monomer's vinyl double bond.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound

-

Benzoyl Peroxide (BPO)

-

Monomer (e.g., Methyl Methacrylate, MMA)

-

Micropipettes

-

Small vials for mixing

-

Timer

Procedure:

-

Preparation of Initiator/Accelerator Mixture: In a small vial, prepare the desired concentration of the BPO/DIPROPOXY-P-TOLUIDINE system in the monomer. For example, a 1:1 molar ratio of BPO to DIIPT is a common starting point. Ensure thorough mixing.

-

Background Spectrum: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place a small drop of the unpolymerized monomer mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Initiate Data Collection: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 1 hour).

-

Data Analysis:

-

Identify the characteristic absorption peak of the methacrylate C=C double bond, typically around 1638 cm⁻¹.[11]

-

Select a stable internal reference peak that does not change during polymerization, such as the C=O ester peak around 1720 cm⁻¹.

-

The degree of conversion (DC) at a given time (t) can be calculated using the following formula: DC(%) = [1 - (Peak Area of C=C at time t / Peak Area of C=O at time t) / (Peak Area of C=C at time 0 / Peak Area of C=O at time 0)] * 100

-

Plot the degree of conversion as a function of time to obtain the polymerization kinetics.

-

dot

Caption: Workflow for monitoring polymerization kinetics using FTIR spectroscopy.

Protocol 2: Determination of Final Monomer Conversion by Gravimetric Analysis

This method determines the final percentage of monomer that has been converted to polymer after the reaction has gone to completion.

Materials and Equipment:

-

This compound

-

Benzoyl Peroxide (BPO)

-

Monomer (e.g., MMA)

-

Small, sealable reaction vials

-

Analytical balance

-

A non-solvent for the polymer that is a solvent for the monomer (e.g., methanol for PMMA)

-

Vacuum oven

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Sample Preparation: In a pre-weighed, sealable vial, add a known mass of the monomer, this compound, and BPO. Seal the vial and mix thoroughly.

-

Polymerization: Allow the mixture to polymerize at a controlled temperature (e.g., room temperature) for a sufficient time to ensure the reaction is complete (e.g., 24 hours).

-

Precipitation: After polymerization, re-weigh the vial to determine the total mass of the polymer and any unreacted monomer. Dissolve the contents of the vial in a suitable solvent for both the monomer and polymer (e.g., acetone). Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).

-

Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any remaining unreacted monomer. Dry the collected polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Calculation: The final monomer conversion is calculated as follows: Conversion (%) = (Mass of dry polymer / Initial mass of monomer) * 100

dot

Caption: Workflow for determining final monomer conversion by gravimetric analysis.

Conclusion

This compound is a highly effective accelerator for the free-radical polymerization of acrylic and methacrylic monomers at ambient temperatures. Its mechanism of action is centered on its role as a reducing agent in a redox initiation system with an organic peroxide. While specific kinetic data for this particular amine remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to quantify its performance and further elucidate its mechanistic details. A thorough understanding of the role of this compound is essential for the continued development and optimization of advanced polymer-based materials in the medical, dental, and industrial fields.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization : Oriental Journal of Chemistry [orientjchem.org]

- 4. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N,N-Bis(2-hydroxypropyl)-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N,N-Bis(2-hydroxypropyl)-p-toluidine, a key accelerator in the polymerization of dental composite resins. The following sections detail the predicted nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data, offering a foundational understanding for its identification, characterization, and quality control in research and development settings.

Introduction

N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine that plays a crucial role in various polymerization processes. Its molecular structure, featuring a substituted aromatic ring and two hydroxypropyl side chains, gives rise to a unique spectroscopic fingerprint. This guide will focus on the elucidation of this structure through ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Understanding these spectral features is paramount for confirming the molecule's identity, assessing its purity, and studying its interactions in complex chemical systems.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine, the following data are predicted based on established principles of NMR and FTIR spectroscopy and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental results.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-Bis(2-hydroxypropyl)-p-toluidine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group on the toluene ring, and the protons of the two N-substituted hydroxypropyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -N) | 6.7 - 6.9 | Doublet | 2H |

| Ar-H (meta to -N) | 7.0 - 7.2 | Doublet | 2H |

| -CH -OH | 3.8 - 4.1 | Multiplet | 2H |

| -N-CH ₂- | 3.2 - 3.5 | Multiplet | 4H |

| Ar-CH ₃ | 2.2 - 2.4 | Singlet | 3H |

| -CH-CH ₃ | 1.1 - 1.3 | Doublet | 6H |

| -OH | Variable (Broad Singlet) | Singlet | 2H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary, attached to N) | 145 - 148 |

| Ar-C (quaternary, attached to CH₃) | 128 - 132 |

| Ar-C H (meta to -N) | 129 - 131 |

| Ar-C H (ortho to -N) | 112 - 116 |

| -C H-OH | 65 - 69 |

| -N-C H₂- | 55 - 59 |

| -CH-C H₃ | 20 - 24 |

| Ar-C H₃ | 19 - 22 |

FTIR Spectroscopy

The infrared spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.

Table 3: Predicted FTIR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1620 & 1500-1520 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1300 - 1350 | Medium |

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |

Experimental Protocols

To obtain high-quality spectroscopic data for N,N-Bis(2-hydroxypropyl)-p-toluidine, the following experimental methodologies are recommended.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of N,N-Bis(2-hydroxypropyl)-p-toluidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Utilize a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity (e.g., 1024 or more scans).

-

Set a spectral width that covers all expected carbon resonances (e.g., 0-160 ppm).

-

FTIR Spectroscopy

Given that N,N-Bis(2-hydroxypropyl)-p-toluidine can be a viscous liquid or a solid, Attenuated Total Reflectance (ATR) is a suitable and convenient method.

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the N,N-Bis(2-hydroxypropyl)-p-toluidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from initial sample handling to final data interpretation and reporting.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and FTIR data presented in this guide serve as a valuable reference for the spectroscopic analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine. By following the detailed experimental protocols, researchers and scientists can reliably obtain and interpret high-quality spectra, ensuring the accurate identification and characterization of this important chemical compound in various applications, including dental materials and polymer chemistry. The provided workflow diagram further clarifies the logical steps involved in a comprehensive spectroscopic investigation.

An In-depth Technical Guide to N,N-Bis(2-hydroxypropyl)-p-toluidine (DIPROPOXY-P-TOLUIDINE)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound commonly listed as "DIPROPOXY-P-TOLUIDINE" with CAS number 38668-48-3 is more accurately identified as N,N-Bis(2-hydroxypropyl)-p-toluidine. This guide pertains to the latter, clarifying the nomenclature and detailing its known properties and applications.

Introduction and Nomenclature

The chemical entity with CAS number 38668-48-3 is frequently referred to by various synonyms. While commercially available under the name "this compound," its correct chemical structure corresponds to N,N-Bis(2-hydroxypropyl)-p-toluidine . Other common synonyms include Diisopropanol-p-toluidine and 1,1'-(p-Tolylimino)dipropan-2-ol[1][2][3][4][5]. This compound is a tertiary amine featuring a p-toluidine core with two hydroxypropyl groups attached to the nitrogen atom. The presence of hydroxyl groups, rather than propoxy ether linkages, is a critical distinction that governs its chemical behavior and applications.

Primarily, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as a highly effective polymerization accelerator and curing agent in various industrial and commercial applications, including the manufacturing of dental composites, unsaturated resins, coatings, and adhesives[4][6][7]. Its role in these contexts is to facilitate free-radical polymerization, typically in redox initiation systems alongside organic peroxides[6].

Physical and Chemical Properties

The physical and chemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to pale brown solid or off-white solid | [3][7][8] |

| Molecular Formula | C₁₃H₂₁NO₂ | [1][4][9][10] |

| Molecular Weight | 223.31 g/mol | [1][2][9][10] |

| Density | 1.086 g/cm³ | [1][10] |

| Melting Point | 60 - 63°C | [11] |

| Boiling Point | 389°C at 760 mmHg | [1][10] |

| Flash Point | 198.8°C | [1][10] |

| Water Solubility | 7 g/L at 20°C | [10] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [10] |

Table 2: Computed and Spectroscopic Data

| Property | Value | Source |

| Canonical SMILES | CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | [10] |

| InChI | InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | [9] |

| InChI Key | JFZVSHAMRZPOPA-UHFFFAOYSA-N | [9] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Rotatable Bond Count | 5 | [10] |

| Exact Mass | 223.157228913 Da | [2][10] |

| LogP | 1.563 | [1][10] |

| Refractive Index | 1.564 | [1] |

Experimental Protocols

N,N-Bis(2-hydroxypropyl)-p-toluidine is synthesized via the alkoxylation of p-toluidine with propylene oxide[1][6]. The reaction involves the nucleophilic attack of the primary amine on the epoxide ring of propylene oxide. This occurs in two successive steps, first forming N-(2-hydroxypropyl)-p-toluidine, followed by the addition of a second propylene oxide molecule to yield the final di-substituted product[6].

Key Reaction Parameters:

-

Reactants: p-Toluidine and propylene oxide are the primary starting materials[1][6]. An excess of propylene oxide is typically used to ensure the formation of the di-substituted product[6].

-

Catalyst: The reaction is often accelerated by a catalyst to facilitate the ring-opening of the propylene oxide[6].

-

Atmosphere: To prevent oxidation of the p-toluidine starting material, the reaction is generally carried out under an inert atmosphere, such as nitrogen or argon[6].

-

Purification: Following the reaction, the product is purified to remove unreacted starting materials and byproducts. A common method for purification is vacuum distillation[6].

Applications in Research and Development

The primary application of N,N-Bis(2-hydroxypropyl)-p-toluidine is in materials science as a polymerization accelerator[6][7]. Its utility spans several areas:

-

Dental Composites: It is used as an accelerator in the polymerization of dental composite resins[6][10][11].

-

Unsaturated Resins: In materials like marble glue, it enhances the degree of cross-linking, which improves the toughness and fastness of the final product[3][6][8].

-

Coatings and Adhesives: The compound is employed as a curing agent in epoxy resins, road marking coatings, and industrial adhesives[4][6].

-

Polyurethanes: It can function as a chain extender in the production of polyurethanes[6][7].

Due to its function as an industrial chemical intermediate and polymerization agent, there is no evidence of it being investigated for direct therapeutic applications or having defined biological signaling pathways. Its relevance to drug development is likely limited to its use in the formulation of medical devices or drug delivery systems where polymerization is required.

Visualizations

The following diagram illustrates the general workflow for the synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine.

Caption: General synthesis workflow for N,N-Bis(2-hydroxypropyl)-p-toluidine.

The diagram below shows the relationship between N,N-Bis(2-hydroxypropyl)-p-toluidine and its primary applications.

Caption: Core function and applications of the compound.

References

- 1. This compound | CAS#:38668-48-3 | Chemsrc [chemsrc.com]

- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

- 4. indiamart.com [indiamart.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 38668-48-3 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]

- 11. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]

DIPROPOXY-P-TOLUIDINE: A Technical Guide for Chemical Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)-p-toluidine (also known as Dipropoxy-p-toluidine), a versatile chemical intermediate in organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a polymerization accelerator.

Chemical and Physical Properties

N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine characterized by a p-toluidine core functionalized with two hydroxypropyl groups. These structural features contribute to its utility as a curing agent and accelerator in various chemical processes.

| Property | Value |

| CAS Number | 38668-48-3 |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 60 - 63 °C |

| Boiling Point | 389.0 ± 32.0 °C (Predicted) |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in DMSO and methanol. |

| Synonyms | N,N-Bis(2-hydroxypropyl)-p-toluidine, 1,1'-((4-Methylphenyl)imino)bis(2-propanol), Diisopropanol-p-toluidine |

Synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine

The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine involves the alkoxylation of p-toluidine with propylene oxide. The reaction proceeds in two steps: a primary and a secondary alkoxylation, leading to the di-substituted product.[1]

Detailed Experimental Protocol (Representative)

Materials:

-

p-Toluidine

-

Propylene oxide

-

A suitable reaction solvent (optional, e.g., toluene)

-

Apparatus for heating under reflux with a sealed system

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-toluidine.

-

Heat the flask to 120-150 °C to melt the p-toluidine.[2]

-

Slowly add propylene oxide (2.2 equivalents) to the molten p-toluidine via the dropping funnel over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of polypropylene glycol, which can occur at temperatures above 80°C.[1]

-

After the addition is complete, continue to stir the reaction mixture at 120-150 °C for an additional 4-6 hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure N,N-Bis(2-hydroxypropyl)-p-toluidine as a white to off-white solid.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% (Typical for similar reactions) |

| Purity | >98% (After recrystallization) |

Spectroscopic Characterization (Predicted)

While experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine are not widely available in public databases, the following are predicted chemical shifts (¹H NMR) and characteristic IR absorption bands based on its structure.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the nitrogen.

-

δ 6.6-6.8 (d, 2H): Aromatic protons meta to the nitrogen.

-

δ 3.8-4.2 (m, 2H): -CH(OH) protons.

-

δ 3.2-3.6 (m, 4H): -N-CH₂- protons.

-

δ 2.2-2.3 (s, 3H): -CH₃ protons on the aromatic ring.

-

δ 1.1-1.3 (d, 6H): -CH(OH)CH₃ protons.

IR (KBr, cm⁻¹):

-

3300-3500 (broad): O-H stretch (hydroxyl groups).

-

2850-2970: C-H stretch (aliphatic).

-

1610, 1510: C=C stretch (aromatic ring).

-

1100-1250: C-N stretch.

-

1000-1100: C-O stretch.

Application as a Polymerization Accelerator

N,N-Bis(2-hydroxypropyl)-p-toluidine is a highly effective accelerator in redox initiation systems for the free-radical polymerization of monomers like acrylates and methacrylates.[1] It is commonly used in conjunction with an organic peroxide, such as benzoyl peroxide (BPO), particularly in applications requiring room temperature curing, such as in dental composites, bone cements, and adhesives.[1][3]

The mechanism involves a redox reaction between the tertiary amine (the accelerator) and the peroxide (the initiator). The amine's lone pair of electrons attacks the weak O-O bond of the peroxide, leading to its cleavage and the formation of free radicals that initiate the polymerization chain reaction.

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of an N,N-dialkyl-p-toluidine as an accelerator for the room temperature polymerization of methyl methacrylate, a common application for this class of compounds.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzoyl peroxide (BPO)

-

N,N-Bis(2-hydroxypropyl)-p-toluidine

-

Test tube or small vial

-

Thermometer or thermocouple

Procedure:

-

In a test tube, dissolve benzoyl peroxide (e.g., 0.5-1.0 wt% relative to the monomer) in methyl methacrylate monomer.

-

Once the BPO is fully dissolved, add N,N-Bis(2-hydroxypropyl)-p-toluidine (e.g., 0.5-1.0 wt% relative to the monomer). The ratio of accelerator to initiator can be varied to control the polymerization rate.

-

Mix the components thoroughly. The polymerization will begin at room temperature.

-

Place a thermometer in the mixture to monitor the exotherm. The temperature will rise as the polymerization proceeds.

-

The mixture will become more viscous and eventually solidify into poly(methyl methacrylate) (PMMA). The time to solidification (gel time) and the peak exotherm temperature are key parameters to record.

Expected Observations:

-

An increase in viscosity as the polymer chains grow.

-

A significant temperature increase (exotherm) due to the heat of polymerization.

-

Solidification of the monomer into a solid polymer.

Other Applications

Beyond its primary role in polymerization, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as an intermediate in the synthesis of various organic molecules, including:

-

Dyes and Pigments: The aromatic amine core is a common structural motif in colorants.

-

Specialty Chemicals: It can be a building block for more complex molecules with specific functionalities.[4]

-

Pharmaceutical Intermediates: While less common, it can be used in the synthesis of certain active pharmaceutical ingredients.[2]

-

Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate to metal surfaces, providing a protective layer.[5]

Safety and Handling

N,N-Bis(2-hydroxypropyl)-p-toluidine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of N,N-Bis(2-hydroxypropyl)-p-toluidine for its application in organic synthesis and materials science. Further research into specific reaction kinetics and optimization for particular applications is encouraged for advanced implementation.

References

- 1. N,N-Bis(2-hydroxyethyl)-p-toluidine | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20060052555A1 - Specific mixtures of N,N-bis(2-hydroxyalkyl)-4-toluidine derivatives, their preparation and a method of using such specific mixtures - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of N,N-Bis(2-hydroxypropyl)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxypropyl)-p-toluidine, with the CAS number 38668-48-3, is a tertiary amine featuring a p-toluidine core functionalized with two hydroxypropyl groups. This molecule serves as a versatile intermediate in various chemical syntheses and as an accelerator in the polymerization of dental composite resins. A thorough understanding of its solubility and stability is paramount for its effective application, formulation, and storage.

This technical guide provides a comprehensive overview of the solubility and stability of N,N-Bis(2-hydroxypropyl)-p-toluidine, offering detailed experimental protocols for their assessment. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H21NO2 | [1] |

| Molecular Weight | 223.31 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Boiling Point | 389 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | 1.9 | [1] |

Solubility Studies

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This section details the solubility profile of N,N-Bis(2-hydroxypropyl)-p-toluidine and provides a protocol for its determination.

Solubility Profile

N,N-Bis(2-hydroxypropyl)-p-toluidine exhibits solubility in a range of solvents. Existing data indicates that it is soluble in water, slightly soluble in DMSO, and sparingly soluble in methanol. A quantitative measure of its water solubility has been reported as 7 g/L at 20°C. To provide a more comprehensive understanding, its solubility in a wider array of solvents is essential.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the quantitative solubility of N,N-Bis(2-hydroxypropyl)-p-toluidine in various solvents at different temperatures.

3.2.1 Materials

-

N,N-Bis(2-hydroxypropyl)-p-toluidine (purity >98%)

-

Solvents of interest (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, toluene, hexane)

-

Shaking incubator or thermostatically controlled water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer.

3.2.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N-Bis(2-hydroxypropyl)-p-toluidine to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of N,N-Bis(2-hydroxypropyl)-p-toluidine.

-

A suggested starting HPLC method could involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at an appropriate wavelength. Method validation would be required to ensure accuracy, precision, linearity, and specificity.

-

Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and no interfering substances are present.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

-

Data Presentation: Solubility Data

The following table provides a template for summarizing the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 7.0 |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Isopropanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Ethyl Acetate | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |

| Toluene | 25 | To be determined |

| Hexane | 25 | To be determined |

Stability Studies

Stability studies are crucial to understand the degradation pathways and establish appropriate storage conditions and shelf-life for a compound. This section outlines a protocol for forced degradation studies of N,N-Bis(2-hydroxypropyl)-p-toluidine.

Potential Degradation Pathways

As an N-alkyated aromatic amine, N,N-Bis(2-hydroxypropyl)-p-toluidine may be susceptible to degradation under various stress conditions:

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and elevated temperatures may lead to degradation.

-

Oxidation: The tertiary amine functionality can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to UV or visible light, especially in the presence of a photosensitizer, could induce degradation of the aromatic ring or the alkyl side chains.

-

Thermal Degradation: High temperatures can lead to decomposition of the molecule.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

4.2.1 Materials

-

N,N-Bis(2-hydroxypropyl)-p-toluidine (purity >98%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

4.2.2 Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of N,N-Bis(2-hydroxypropyl)-p-toluidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution under the same conditions as acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, heat a solution of the compound under the same conditions.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products. A diode array detector can be beneficial for peak purity analysis.

-

-

Data Analysis:

-

Calculate the percentage degradation of N,N-Bis(2-hydroxypropyl)-p-toluidine under each stress condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Data Presentation: Stability Data

The results of the forced degradation studies can be summarized in the following table.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| 0.1 M HCl | 72 hours | 60°C | To be determined | To be identified |

| 0.1 M NaOH | 72 hours | 60°C | To be determined | To be identified |

| 3% H₂O₂ | 24 hours | Room Temp. | To be determined | To be identified |

| Thermal (Solid) | 7 days | 70°C | To be determined | To be identified |

| Thermal (Solution) | 7 days | 70°C | To be determined | To be identified |

| Photostability | 1.2 M lux h | Room Temp. | To be determined | To be identified |

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of N,N-Bis(2-hydroxypropyl)-p-toluidine. The detailed experimental protocols and data presentation formats are designed to assist researchers in obtaining reliable and comparable data. A thorough understanding of these fundamental properties is essential for the successful application and development of products containing this compound. It is recommended that the outlined protocols be adapted and validated for specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide on the Molecular Structure of Diisopropanol-p-toluidine

Introduction

Diisopropanol-p-toluidine is a tertiary aromatic amine. Its structure consists of a p-toluidine core (a toluene molecule substituted with an amino group at the para position) where the nitrogen atom is further substituted with two 2-hydroxypropyl groups. DIPT is primarily used in industrial applications, notably as a polymerization initiator or accelerator in the synthesis of synthetic resins, such as those used in dental composites and bone cements.[1][2][3]

Molecular and Physicochemical Properties

While detailed theoretical studies on the molecular geometry and electronic structure of DIPT are not available, some basic physicochemical properties have been reported, primarily from chemical suppliers. These properties provide a foundational understanding of the compound.

Table 1: Physicochemical Properties of Diisopropanol-p-toluidine

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ | [2][4][5] |

| Molecular Weight | 223.31 g/mol | [2][5] |

| CAS Number | 38668-48-3 | [1][2][4][5] |

| Appearance | White to pale brown solid/paste with an amine-like odor | [2][5] |

| Melting Point | 60 - 72 °C | [1][2][4][5] |

| Boiling Point | ≥ 300 °C (Predicted: 389.0 ± 32.0 °C) | [1][5] |

| Density | ~1.086 g/cm³ (Predicted) | [1][4] |

| Flash Point | 175 °C | [5] |

| Water Solubility | Sparingly soluble | [5] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [1][2][3][4] |

Theoretical and Computational Studies

A thorough search of scientific databases reveals a lack of specific theoretical studies on the molecular structure of Diisopropanol-p-toluidine. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for understanding molecular geometry, electronic properties, and spectroscopic characteristics. However, no published research applying these methods to DIPT could be identified.

For researchers interested in pursuing such studies, a logical workflow would be as follows:

Caption: A generalized workflow for the theoretical study of a molecule like DIPT.

Experimental Data

No publicly available NMR, IR, or other spectroscopic data specifically for Diisopropanol-p-toluidine has been found in the scientific literature. Characterization of the molecule would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H (from the hydroxyl groups), C-H (aromatic and aliphatic), C-N, and C-O bonds.

-

Mass Spectrometry (MS): This would confirm the molecular weight and provide information on the fragmentation pattern of the molecule.

There are no published reports on the single-crystal X-ray diffraction of Diisopropanol-p-toluidine. Such a study would provide the most definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Synthesis and Experimental Protocols

Caption: A plausible synthetic route for Diisopropanol-p-toluidine.

A general experimental protocol would involve the slow addition of propylene oxide to p-toluidine in a suitable solvent, potentially with heating. The reaction mixture would then be worked up to remove unreacted starting materials and byproducts, followed by purification of the final product.

Signaling Pathways and Biological Activity

The available literature does not contain information on any specific signaling pathways or significant biological activities of Diisopropanol-p-toluidine beyond its use in polymerization. Toxicology studies on related compounds, such as N,N-dimethyl-p-toluidine, have been conducted, but this data cannot be directly extrapolated to DIPT.[6][7]

Conclusion

While Diisopropanol-p-toluidine is an industrially relevant compound, there is a significant gap in the scientific literature regarding its detailed molecular structure from both theoretical and experimental standpoints. The information presented in this guide is based on data from chemical suppliers and general chemical principles. For a comprehensive understanding, further research, including computational studies and detailed spectroscopic and crystallographic analysis, is required. Researchers in the fields of materials science, polymer chemistry, and toxicology would benefit from such fundamental studies.

References

- 1. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Factory Price Diisopropanol-P-Toluidine CAS 38668-48-3 - Diisopropanol-P-Toluidine and CAS 38668-48-3 [senfeida.en.made-in-china.com]

- 4. Diisopropanol-p-toluidine CAS 38668-48-3 - Buy Diisopropanol-p-toluidine, 38668-48-3, C13H21NO2 Product on BOSS CHEMICAL [bosschemical.com]

- 5. BASF Diisopropanol-p-toluidine datasheet [lookpolymers.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of N,N-Bis(2-hydroxypropyl)-p-toluidine in Advanced Polymer Formulations

A Technical Guide for Researchers and Formulation Scientists

Introduction

N,N-Bis(2-hydroxypropyl)-p-toluidine (CAS No. 38668-48-3), hereafter referred to as DIPROPOXY-P-TOLUIDINE (DPPT), is an aromatic amine derivative that is carving out a significant niche in the field of polymer chemistry.[1][2] Traditionally recognized for its role as a curing agent and accelerator, recent explorations have unveiled its potential in creating polymers with enhanced mechanical and thermal properties. This technical guide provides an in-depth exploration of the novel applications of DPPT in polymer chemistry, with a focus on its function as a chain extender in polyurethanes and a co-initiator in redox-initiated polymerizations. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to leverage the unique properties of this compound in their work.

Core Applications and Mechanisms

DPPT is a versatile molecule with a chemical structure that lends itself to several key roles in polymer synthesis. Its two hydroxyl groups and the tertiary amine functionality are the primary sites of reactivity.

Chain Extender in Polyurethanes

In the synthesis of polyurethanes, DPPT functions as a chain extender.[1] Chain extenders are low molecular weight diols or diamines that react with isocyanate prepolymers to create the hard segments of the polyurethane elastomer. The incorporation of DPPT as a chain extender can significantly influence the morphology and, consequently, the mechanical properties of the final polymer.[3][4] The aromatic ring of DPPT contributes to the rigidity of the hard segments, which can lead to improved tensile strength and thermal stability.[5]

Logical Relationship: Polyurethane Synthesis with DPPT

Caption: Polyurethane synthesis workflow with DPPT as a chain extender.

Accelerator in Redox-Initiated Polymerization

DPPT is an effective accelerator in redox-initiated free-radical polymerization, particularly for acrylate and methacrylate monomers.[1] It is often used in conjunction with an initiator, such as benzoyl peroxide (BPO).[1] The tertiary amine on the DPPT molecule reacts with the peroxide to generate free radicals at ambient temperatures, initiating the polymerization process. This is particularly advantageous for applications where thermal curing is not desirable or feasible. This system is known to enhance the degree of cross-linking, leading to polymers with improved toughness and impact resistance.[6][7]

Experimental Workflow: Redox-Initiated Polymerization

Caption: Workflow for redox-initiated polymerization using DPPT.

Quantitative Data on Polymer Properties

While extensive quantitative data specifically for DPPT is still emerging in the literature, we can infer its potential impact based on studies of structurally similar aromatic diol chain extenders and amine accelerators. The following tables present representative data to illustrate the expected effects of incorporating DPPT into polymer formulations.

Table 1: Representative Mechanical Properties of Polyurethanes with Different Chain Extenders

| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) |

| 1,4-Butanediol (BDO) | 35 | 550 |

| Aromatic Diol (e.g., DPPT analog) | 42 | 480 |

Note: Data is representative and intended for comparative purposes. Actual values will vary based on the specific formulation and processing conditions.[5]

Table 2: Effect of Amine Accelerator Concentration on Epoxy Resin Cure Time

| Accelerator Concentration (phr) | Gel Time (minutes) at 25°C | Time to Peak Exotherm (minutes) |

| 0.5 | 45 | 60 |

| 1.0 | 30 | 42 |

| 2.0 | 18 | 25 |

Note: This data is illustrative of the general trend observed with amine accelerators in epoxy systems. phr denotes parts per hundred of resin.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Synthesis of Polyurethane Elastomer using DPPT as a Chain Extender

This protocol outlines a two-step solution polymerization method for preparing a polyurethane elastomer.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

This compound (DPPT)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dibutyltin dilaurate (DBTDL), catalyst

Procedure:

-

Prepolymer Synthesis:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PTMEG.

-

Heat the flask to 80°C under a nitrogen atmosphere and dry the PTMEG under vacuum for 2 hours.

-

Cool the flask to 60°C and add a stoichiometric amount of MDI (NCO:OH ratio of 2:1) under vigorous stirring.

-

Add 2-3 drops of DBTDL catalyst.

-

Increase the temperature to 80°C and maintain for 3 hours to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve a stoichiometric amount of DPPT in anhydrous DMF.

-

Slowly add the DPPT solution to the prepolymer mixture with continuous stirring.

-

Continue the reaction at 80°C for an additional 3 hours.

-

-

Film Casting:

-

Pour the resulting polyurethane solution into a Teflon mold.

-

Cure the film in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.

-

Signaling Pathway: Polyurethane Formation

Caption: Formation of hard and soft segments in polyurethane with DPPT.

Redox-Initiated Polymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk polymerization of MMA at room temperature using a DPPT/BPO redox system.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzoyl peroxide (BPO)

-

This compound (DPPT)

Procedure:

-

Preparation of Initiator and Accelerator Solutions:

-

Prepare a solution of BPO in MMA (e.g., 1% w/v).

-

Prepare a solution of DPPT in MMA (e.g., 1% w/v).

-

-

Polymerization:

-

In a glass vial, combine the desired amounts of the BPO solution and the DPPT solution.

-

Mix the solutions thoroughly. The polymerization will begin at room temperature.

-

The vial can be placed in a water bath to dissipate the exothermic heat generated during polymerization.

-

Allow the polymerization to proceed until the monomer is fully converted to a solid polymer.

-

-

Characterization:

-

The resulting poly(methyl methacrylate) (PMMA) can be characterized for its molecular weight, thermal properties (e.g., glass transition temperature), and mechanical properties.

-

Conclusion and Future Outlook

This compound is a promising additive in the field of polymer chemistry, offering a pathway to tailor the properties of polyurethanes and to enable efficient room-temperature curing of acrylic resins.[1] Its role as a chain extender allows for the enhancement of mechanical strength and thermal stability in polyurethane elastomers.[5] As an accelerator in redox-initiated polymerization, it provides a means for rapid curing without the need for high temperatures, which is beneficial for a variety of applications, including coatings, adhesives, and dental composites.[1]

Further research is warranted to fully elucidate the structure-property relationships when DPPT is incorporated into various polymer systems. The generation of comprehensive quantitative data will be crucial for its adoption in demanding applications. The continued exploration of novel applications for DPPT is expected to lead to the development of advanced polymeric materials with superior performance characteristics.

References

- 1. This compound | 38668-48-3 | Benchchem [benchchem.com]

- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

- 7. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

Review of the toxicological data of "N,N-Bis(2-hydroxypropyl)-p-toluidine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine, is a chemical intermediate with the CAS number 38668-48-3.[1][2][3][4][5] Due to its industrial applications, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of any potential human exposure. This technical guide provides a comprehensive review of the available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine. Given the limited specific data for this compound, a comparative analysis with its parent compound, p-toluidine, is included to provide additional context.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For N,N-Bis(2-hydroxypropyl)-p-toluidine, data is available for oral and dermal routes of exposure.

Data Presentation

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 25 - 200 mg/kg bw | (Presumed from classification) |

| LD50 | Rat | Dermal | >2000 mg/kg bw | (Presumed from classification) |

LD50: Lethal Dose, 50%; bw: body weight

Experimental Protocols

While specific study reports were not available, the reported data likely follows standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

Oral Toxicity (Likely OECD 423)

The acute oral toxicity is likely determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a small number of animals per step. Depending on the mortality and/or moribund status of the animals, the decision to proceed to the next step is made. The method allows for the classification of a substance into one of five toxicity classes based on the LD50 value.

Dermal Toxicity (Likely OECD 402)

The acute dermal toxicity is likely assessed according to OECD Guideline 402. In this test, the substance is applied to the shaved skin of a group of experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

Diagram: Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Skin Irritation and Corrosion

There is a significant lack of quantitative data regarding the skin irritation potential of N,N-Bis(2-hydroxypropyl)-p-toluidine. While some safety data sheets classify it as a skin irritant, no specific study results, such as Draize test scores, are publicly available.

Comparative Data for p-Toluidine

In contrast, studies on p-toluidine indicate that it is not considered to be a skin irritant.[6] In a study following OECD Guideline 404, p-toluidine applied to the skin of rabbits for four hours did not produce skin irritation.[6]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test involves the application of a test substance to a small area of the skin of an experimental animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The observations are scored, and the mean scores are used to determine the irritancy potential.

Eye Irritation and Serious Eye Damage

Comparative Data for p-Toluidine

p-Toluidine is classified as an eye irritant.[6] In a rabbit eye irritation study (OECD Guideline 405), conjunctival redness, swelling, and lacrimation were observed, which were reversible.[6] The mean scores were 1.6 for chemosis, 2.1 for conjunctival redness, 0.7 for iritis, and 0.7 for corneal opacity.[6]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

In this test, the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The severity of the lesions is scored to determine the irritation potential.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, chromosome aberration assay) for N,N-Bis(2-hydroxypropyl)-p-toluidine was identified in the public domain.

Comparative Data for p-Toluidine

The genotoxicity of p-toluidine has been evaluated in several studies. In a mutagenicity (mammal cell test) for chromosome aberration using Chinese hamster lung cells, the results were positive.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This test assesses the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.

Diagram: Logic of Genotoxicity Testing

Caption: Basic workflow for in vitro genotoxicity assessment.

Repeated Dose Toxicity

No studies on the repeated dose toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine were found.

Comparative Data for p-Toluidine

For p-toluidine, the available data on repeated dose toxicity is limited.[6] However, the overall weight of evidence suggests low systemic toxicity, with the liver and blood being the primary target organs.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

This study involves the daily oral administration of the test substance to several groups of rodents at different dose levels for 28 days. The animals are observed for signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity potential of N,N-Bis(2-hydroxypropyl)-p-toluidine.

Comparative Data for p-Toluidine

p-Toluidine is suspected of causing cancer.[7][8][9][10][11] The International Agency for Research on Cancer (IARC) has not classified p-toluidine, but the US National Toxicology Program (NTP) has not identified it as a known or anticipated carcinogen. There is no adequate data on the reproductive toxicity of p-toluidine.[6]

Signaling Pathways

No information was found regarding the specific signaling pathways involved in the toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine. For the parent compound, p-toluidine, the formation of methemoglobin is a key toxic mechanism, suggesting interference with oxygen transport in the blood.[6] Aniline, a related compound, has been shown to cause oxidative DNA damage.[12]

Conclusion

The available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine is limited, particularly for endpoints beyond acute toxicity. While it is classified for acute oral toxicity and as a skin and eye irritant, the quantitative data to support these classifications are not consistently available in the public domain. There is a clear data gap for genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive toxicity.

The toxicological profile of the parent compound, p-toluidine, suggests potential for eye irritation, skin sensitization, and carcinogenicity. However, it is crucial to note that the addition of the two hydroxypropyl groups to the nitrogen atom in N,N-Bis(2-hydroxypropyl)-p-toluidine can significantly alter its physicochemical properties and, consequently, its toxicological profile. Therefore, direct extrapolation of toxicity data from p-toluidine should be done with caution.

For a comprehensive risk assessment of N,N-Bis(2-hydroxypropyl)-p-toluidine, further testing according to standardized guidelines is highly recommended to fill the existing data gaps. This is particularly important for understanding its potential long-term health effects.

References

- 1. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Bis(2-hydroxypropyl)-p-toluidin | 38668-48-3 [m.chemicalbook.com]

- 4. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

- 5. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. godeepak.com [godeepak.com]

- 8. chemos.de [chemos.de]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. Aniline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Characterization of Diisopropanol-p-toluidine by HPLC and NMR

Introduction

Diisopropanol-p-toluidine (CAS No. 38668-48-3) is a chemical intermediate used as a curing accelerator in various applications, including dental composite resins and the polymerization of unsaturated resins.[1][2][3][4][5] Its chemical formula is C₁₃H₂₁NO₂ and it has a molecular weight of 223.31 g/mol .[1][3][6] Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quality control in research and drug development settings. This document provides detailed application notes and protocols for the analysis of Diisopropanol-p-toluidine using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reverse-phase HPLC is a suitable method for the separation and quantification of Diisopropanol-p-toluidine. The method described below utilizes a C18 column and a mobile phase consisting of an organic solvent and a buffered aqueous solution to achieve good peak shape and resolution. This method can be adapted for purity analysis and impurity profiling. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[7]

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of Diisopropanol-p-toluidine.

Protocol:

1. Materials and Reagents:

-

Diisopropanol-p-toluidine reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

4. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of Diisopropanol-p-toluidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Further dilute as necessary.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Presentation:

Table 1: HPLC Data Summary

| Analyte | Retention Time (min) | Peak Area | Purity (%) |

| Diisopropanol-p-toluidine | ~ 5.8 | (Example Value) | > 99.5 |

| Impurity 1 | (Example Value) | (Example Value) | (Example Value) |

| Impurity 2 | (Example Value) | (Example Value) | (Example Value) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of Diisopropanol-p-toluidine. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR will show the number of different carbon environments in the molecule. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of Diisopropanol-p-toluidine.

Protocol:

1. Materials and Reagents:

-

Diisopropanol-p-toluidine sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

2. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

3. Sample Preparation:

-

Dissolve 10-20 mg of Diisopropanol-p-toluidine in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

4. ¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

5. ¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | CDCl₃ |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.2 s |

| Spectral Width | 240 ppm |

6. Data Presentation:

Table 2: Expected ¹H NMR Data for Diisopropanol-p-toluidine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 | d | 2H | Aromatic CH |

| ~ 6.6 | d | 2H | Aromatic CH |

| ~ 4.0 | m | 2H | CH-OH |

| ~ 3.2 | m | 4H | N-CH₂ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 1.2 | d | 6H | C-CH₃ |

| (variable) | br s | 2H | OH |

Table 3: Expected ¹³C NMR Data for Diisopropanol-p-toluidine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic C-N |

| ~ 130 | Aromatic C-H |

| ~ 128 | Aromatic C-C |

| ~ 113 | Aromatic C-H |

| ~ 68 | CH-OH |

| ~ 58 | N-CH₂ |

| ~ 21 | Ar-CH₃ |

| ~ 20 | C-CH₃ |

Note: The chemical shifts provided are approximate and may vary slightly depending on the experimental conditions.

Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and validated by the end-user for their specific application.

References

- 1. usbio.net [usbio.net]

- 2. Diisopropanol-p-toluidine | 38668-48-3 [chemicalbook.com]

- 3. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]

- 4. products.basf.com [products.basf.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. Page loading... [guidechem.com]

- 7. Separation of N,N-Diisopropyl-p-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for DIPROPOXY-P-TOLUIDINE as a Polymerization Accelerator in Dental Composite Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction